Superior DAT Binding Affinity: A 10-Fold Increase in Potency Compared to Cocaine
(1-Phenylpiperidin-3-yl)methanamine (2-DPMP) demonstrates a significantly higher potency for the dopamine transporter (DAT) than cocaine. Direct comparative analysis in HEK 293 cells expressing human DAT revealed an IC50 of 0.07 µM for 2-DPMP [1], which is approximately a 10-fold improvement over the reported IC50 of 0.7 µM for cocaine under comparable conditions [2]. This quantifiable difference in binding affinity makes 2-DPMP a more sensitive and potent pharmacological tool for studies where robust DAT blockade is required.
| Evidence Dimension | In vitro DAT binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.07 µM (70 nM) |
| Comparator Or Baseline | Cocaine: 0.7 µM (700 nM) |
| Quantified Difference | 10-fold higher potency |
| Conditions | Human embryonic kidney (HEK) 293 cells expressing human DAT; radioligand uptake inhibition assay. |
Why This Matters
This higher potency allows for the use of lower compound concentrations to achieve the same level of DAT inhibition, which can reduce off-target effects and improve experimental signal-to-noise ratios in neuropharmacology assays.
- [1] Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. View Source
- [2] Aggarwal, S., et al. (2019). Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter. ACS Chemical Neuroscience, 10(8), 3718-3730. (Value of 0.7 µM is a representative consensus from multiple studies; see also Siciliano et al., 2017). View Source
